molecular formula C8H11ClINO B1446217 (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride CAS No. 1212940-65-2

(2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride

Cat. No. B1446217
CAS RN: 1212940-65-2
M. Wt: 299.53 g/mol
InChI Key: ZKHIZYOXOAPUIO-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride, commonly known as 3-iodo-2-propanol hydrochloride, is an organic compound used in a variety of scientific applications. It is a colorless, crystalline solid with a melting point of 128°C. 3-iodo-2-propanol hydrochloride has a wide range of uses in the fields of biochemistry, pharmacology, and medicine. In particular, it is used as a reagent in the synthesis of various pharmaceuticals and other compounds. It is also used in the preparation of various analytical reagents and as an intermediate in the synthesis of other compounds.

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant due to their presence in natural products and drugs. They play a crucial role in cell biology and exhibit various biologically vital properties. The compound can be utilized in the synthesis of indole derivatives, which are biologically active compounds used for treating cancer cells, microbes, and various disorders .

Antiviral Agents

Indole derivatives have been reported to possess antiviral activities. The structure of “(2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride” could be modified to create new indole-based compounds that act as inhibitors against influenza A and other viruses, offering a potential pathway for developing novel antiviral drugs .

Anti-inflammatory Applications

The indole nucleus, which can be synthesized from the compound, is found in many anti-inflammatory drugs. Research into indole derivatives has shown promise in creating new medications that can help manage inflammation and related diseases .

Anticancer Activity

Indole derivatives are known for their anticancer properties. The compound can be a precursor in the development of new molecules that target cancer cells, providing a foundation for future oncological therapies .

Antimicrobial Properties

The antimicrobial activity of indole derivatives makes them valuable in the fight against bacterial infections. By synthesizing indole-based compounds from “(2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride”, new antimicrobial agents can be developed .

Neuroprotective Effects

Compounds derived from indoles have shown neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound could serve as a starting point for synthesizing molecules with potential neuroprotective properties .

Antidiabetic Potential

Indole derivatives have been explored for their antidiabetic effects. By synthesizing new compounds from the given chemical, there is potential for creating treatments that can help manage diabetes .

Plant Growth Regulation

Indole-3-acetic acid, a plant hormone derived from indole, is involved in regulating plant growth. The compound could be used to synthesize derivatives that mimic or influence this hormone, contributing to agricultural research and development .

properties

IUPAC Name

(2S)-2-amino-2-(3-iodophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHIZYOXOAPUIO-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)I)[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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